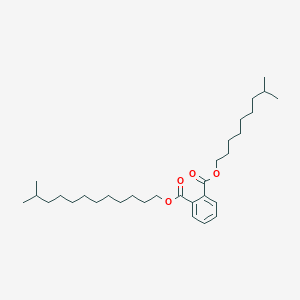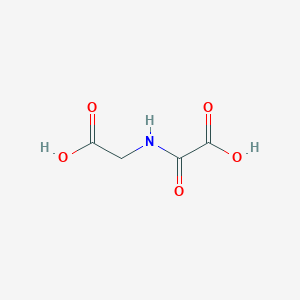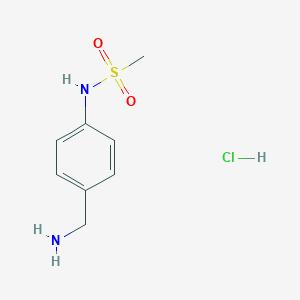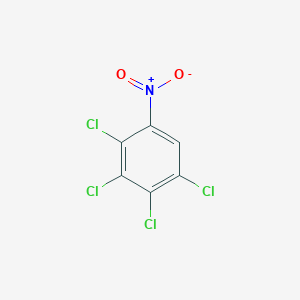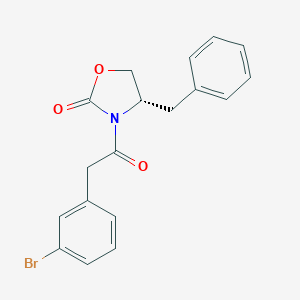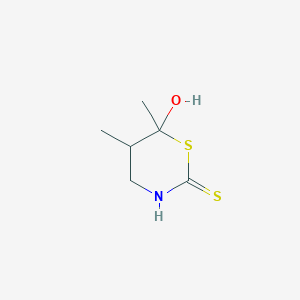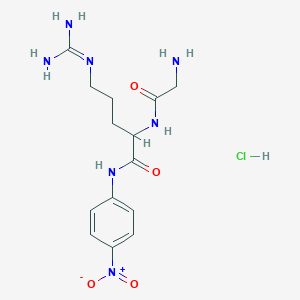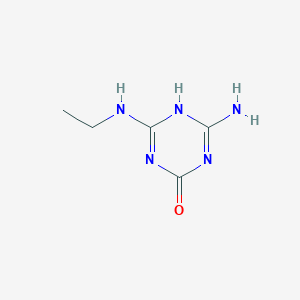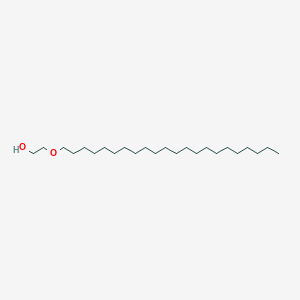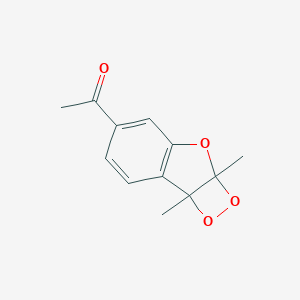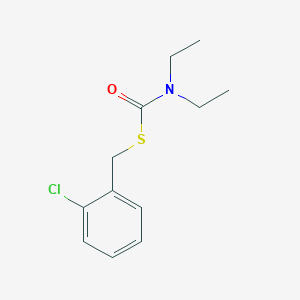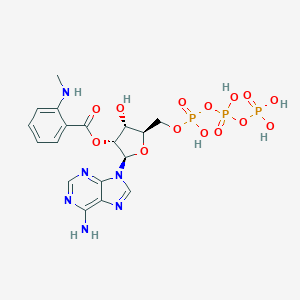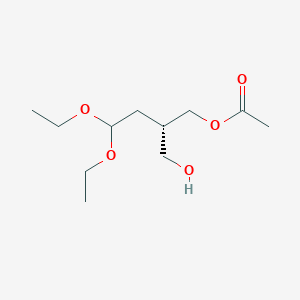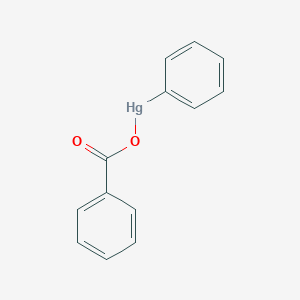
Phenylmercury benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenylmercury benzoate is a chemical compound that has been widely used in scientific research due to its unique properties. It is a white crystalline powder that is soluble in organic solvents and has a molecular formula of C13H10HgO2. Phenylmercury benzoate is known for its ability to inhibit the activity of sulfhydryl enzymes, making it a useful tool in biochemical and physiological studies. In
Aplicaciones Científicas De Investigación
Phenylmercury benzoate has been widely used in scientific research as a tool to study the activity of sulfhydryl enzymes. It has been used to investigate the role of sulfhydryl enzymes in various biological processes, including protein synthesis, DNA replication, and cell signaling. Phenylmercury benzoate has also been used to study the effects of oxidative stress on cells and tissues.
Mecanismo De Acción
Phenylmercury benzoate inhibits the activity of sulfhydryl enzymes by binding to the sulfhydryl group of cysteine residues in the enzyme's active site. This binding prevents the enzyme from functioning properly, leading to a decrease in its activity. The inhibition of sulfhydryl enzymes by phenylmercury benzoate can have a wide range of effects on cellular processes, depending on the specific enzyme that is inhibited.
Efectos Bioquímicos Y Fisiológicos
The inhibition of sulfhydryl enzymes by phenylmercury benzoate has been shown to have a wide range of biochemical and physiological effects. It can lead to the accumulation of oxidized proteins and lipids, which can cause oxidative stress and damage to cells and tissues. Phenylmercury benzoate has also been shown to affect the activity of ion channels and receptors, leading to changes in cellular signaling and function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Phenylmercury benzoate is a useful tool for studying the activity of sulfhydryl enzymes in vitro. It is relatively easy to synthesize and has a high purity, making it a reliable reagent for experiments. However, its use is limited by its toxicity and potential for environmental contamination. Phenylmercury benzoate should be handled with care and disposed of properly to avoid any negative impacts on human health and the environment.
Direcciones Futuras
Phenylmercury benzoate is a promising tool for future research in the field of biochemistry and physiology. Its ability to inhibit sulfhydryl enzymes makes it a useful tool for studying a wide range of biological processes. Future research could focus on developing new methods for synthesizing phenylmercury benzoate, improving its specificity for different sulfhydryl enzymes, and exploring its potential for therapeutic applications.
Conclusion
Phenylmercury benzoate is a valuable tool for scientific research due to its ability to inhibit the activity of sulfhydryl enzymes. It has been used to study a wide range of biological processes and has potential for future applications in the field of biochemistry and physiology. However, its use should be approached with caution due to its toxicity and potential for environmental contamination. Further research is needed to fully understand the mechanisms of action and potential applications of phenylmercury benzoate.
Métodos De Síntesis
Phenylmercury benzoate can be synthesized through the reaction of phenylmercury chloride with benzoic acid in the presence of a catalyst such as sulfuric acid. The reaction yields phenylmercury benzoate as a white crystalline powder with a high purity.
Propiedades
Número CAS |
94-43-9 |
|---|---|
Nombre del producto |
Phenylmercury benzoate |
Fórmula molecular |
C13H10HgO2 |
Peso molecular |
398.81 g/mol |
Nombre IUPAC |
benzoyloxy(phenyl)mercury |
InChI |
InChI=1S/C7H6O2.C6H5.Hg/c8-7(9)6-4-2-1-3-5-6;1-2-4-6-5-3-1;/h1-5H,(H,8,9);1-5H;/q;;+1/p-1 |
Clave InChI |
ZXFQZMVPEYERPI-UHFFFAOYSA-M |
SMILES |
C1=CC=C(C=C1)C(=O)O[Hg]C2=CC=CC=C2 |
SMILES canónico |
C1=CC=C(C=C1)C(=O)[O-].C1=CC=C(C=C1)[Hg+] |
Otros números CAS |
94-43-9 |
Pictogramas |
Corrosive; Acute Toxic; Health Hazard |
Sinónimos |
Phenyl mercuric benzoate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



